molecular formula C16H15ClFN3O3S B2758222 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea CAS No. 1202974-35-3

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea

Cat. No.: B2758222
CAS No.: 1202974-35-3
M. Wt: 383.82
InChI Key: OXKREOHLFVIJLD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a chlorinated phenyl ring, a fluorinated phenyl ring, and an isothiazolidin-2-yl group with a sulfone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the isothiazolidin-2-yl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the isothiazolidin-2-yl group.

    Chlorination and fluorination: The phenyl rings are chlorinated and fluorinated using specific reagents such as chlorine gas or fluorinating agents.

    Urea formation: The final step involves the reaction of the chlorinated and fluorinated phenyl intermediates with a urea derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorinated and fluorinated phenyl rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea: Lacks the isothiazolidin-2-yl group.

    1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea: Lacks the fluorinated phenyl ring.

    1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a fluorine atom.

Uniqueness

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea is unique due to the presence of both chlorinated and fluorinated phenyl rings, as well as the isothiazolidin-2-yl group with a sulfone moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3S/c17-14-7-6-13(10-15(14)21-8-1-9-25(21,23)24)20-16(22)19-12-4-2-11(18)3-5-12/h2-7,10H,1,8-9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKREOHLFVIJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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